molecular formula C9H9IO3 B13197325 2-[(2-Iodophenyl)methoxy]acetic acid

2-[(2-Iodophenyl)methoxy]acetic acid

Cat. No.: B13197325
M. Wt: 292.07 g/mol
InChI Key: NVXQHZJUTBQLRH-UHFFFAOYSA-N
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Description

2-[(2-Iodophenyl)methoxy]acetic acid is an organoiodine compound featuring a phenyl ring substituted with an iodine atom at the ortho position, a methoxy group (-OCH₂-), and an acetic acid moiety (-CH₂COOH). This structure confers unique physicochemical properties, making it relevant in pharmaceutical and synthetic chemistry, particularly in the development of non-steroidal anti-inflammatory drug (NSAID) analogs . Its molecular formula is C₉H₉IO₄, with a molecular weight of approximately 308.07 g/mol (calculated).

Properties

Molecular Formula

C9H9IO3

Molecular Weight

292.07 g/mol

IUPAC Name

2-[(2-iodophenyl)methoxy]acetic acid

InChI

InChI=1S/C9H9IO3/c10-8-4-2-1-3-7(8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)

InChI Key

NVXQHZJUTBQLRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COCC(=O)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(2-Iodophenyl)methoxy]acetic acid can be synthesized through various methods. One common approach involves the reaction of 2-iodophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-iodophenol is replaced by the chloroacetic acid moiety, forming the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Iodophenyl)methoxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of deiodinated phenylmethoxyacetic acid.

    Substitution: Formation of various substituted phenylmethoxyacetic acids depending on the substituent introduced.

Scientific Research Applications

2-[(2-Iodophenyl)methoxy]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Iodophenyl)methoxy]acetic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Structural Analogs with Halogen and Methoxy Substitutions

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score*
2-[(2-Iodophenyl)methoxy]acetic acid Not provided C₉H₉IO₄ 308.07 2-iodo, methoxy, acetic acid Reference
(5-Chloro-2-methoxyphenyl)acetic acid 7569-62-2 C₉H₉ClO₃ 200.58 5-chloro, 2-methoxy, acetic acid 0.96
2-(2-Chloro-6-methoxyphenyl)acetic acid 170737-94-7 C₉H₉ClO₃ 200.58 2-chloro, 6-methoxy, acetic acid 0.92
2-(2-Iodophenyl)acetic acid Not provided C₈H₇IO₂ 262.05 2-iodo, acetic acid (no methoxy) N/A

Notes:

  • Similarity scores (0.92–0.96) reflect structural overlap in halogen placement and acetic acid groups .
  • The iodine atom in the target compound increases molecular weight significantly compared to chlorine analogs.
  • Methoxy positioning (ortho vs. para) influences electronic effects and steric interactions.

Analogs with Heterocyclic or Biphenyl Systems

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Features
2-{4-[(5-Chlorothiophen-2-yl)methoxy]phenyl}acetic acid Not provided C₁₃H₁₁ClO₃S 282.74 Thiophene ring, chloro, methoxy
(3'-Methoxy-biphenyl-2-yl)-acetic acid 108478-56-4 C₁₅H₁₄O₃ 242.27 Biphenyl core, 3'-methoxy
2-[7-[(2,6-Dichlorophenyl)methoxy]chromen-yl]acetic acid 858751-48-1 C₂₀H₁₆Cl₂O₅ 407.25 Chromen ring, dichlorophenyl

Key Observations :

  • Thiophene-containing analogs (e.g., C₁₃H₁₁ClO₃S) introduce sulfur, altering solubility and reactivity .
  • Chromen-based derivatives exhibit complex ring systems, influencing metabolic stability .

Research Findings and Data Gaps

  • Physicochemical Data : Experimental melting points, solubility, and pKa values for the target compound are lacking in the provided evidence.
  • Safety Profiles: No toxicity data were found for this compound, but analogs like 2-(2-iodophenyl)acetic acid require careful handling due to reactive intermediates .

Biological Activity

2-[(2-Iodophenyl)methoxy]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, delving into its mechanisms, effects on various cell lines, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 2059988-66-6
  • Molecular Weight : 292.07 g/mol

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting histone deacetylases (HDACs), which are crucial for regulating gene expression and cellular processes. This inhibition can lead to apoptosis in cancer cells and may also affect normal cellular functions .
  • Antimicrobial Properties : The presence of the methoxy group in the compound structure suggests enhanced biological activity against various pathogens, as seen in related studies where methoxy-containing compounds exhibited significant antimicrobial effects .

Anticancer Activity

A study focusing on methoxyacetic acid (MAA), a related compound, indicates that such compounds can induce apoptosis in prostate cancer cells. MAA treatment resulted in:

  • Cell Viability Reduction : Significant decreases in cell viability were observed across various prostate cancer cell lines (LNCaP, C4-2B, PC-3, DU-145) when treated with MAA.
  • Mechanism of Action : The reduction in cell viability was linked to increased levels of p21 and decreased levels of cyclin-dependent kinases (CDK4 and CDK2), leading to cell cycle arrest at the G1 phase .

Antimicrobial Activity

The antimicrobial efficacy of related methoxy compounds has been documented against a variety of pathogens:

  • Tested Pathogens : Staphylococcus aureus, Escherichia coli, and Candida albicans were among those tested.
  • Results : Compounds with similar structures demonstrated varying degrees of effectiveness, suggesting that modifications to the molecular structure can enhance or diminish antimicrobial properties .

Case Study 1: Prostate Cancer Cell Lines

In a controlled study, MAA was administered at different concentrations to prostate cancer cell lines. The findings included:

  • Dose-dependent Effects : Higher concentrations led to increased apoptosis rates.
  • Protein Expression Changes : Notable changes were observed in apoptosis-related proteins, indicating a targeted mechanism for inducing cell death .

Case Study 2: Antimicrobial Testing

A series of tests were conducted using derivatives of methoxy compounds against common bacterial strains. Results indicated:

  • Effective Inhibition : Certain derivatives showed significant inhibition zones against pathogens like S. aureus and E. coli.
  • Structure-Activity Relationship : The presence of specific functional groups was correlated with increased antimicrobial activity .

Summary Table of Biological Activities

Activity TypeTested Cell Lines/PathogensObserved EffectsReference
AnticancerLNCaP, C4-2B, PC-3, DU-145Induction of apoptosis; G1 phase arrest
AntimicrobialS. aureus, E. coliSignificant inhibition zones
MechanismVariousInhibition of HDAC; modulation of protein expression

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